molecular formula C17H20N4O3 B4170354 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

Cat. No. B4170354
M. Wt: 328.4 g/mol
InChI Key: JPDKWVZBUPZJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide, also known as BMN-673, is a promising anticancer drug that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have been widely studied for their ability to selectively kill cancer cells with defects in DNA repair pathways, such as those caused by mutations in BRCA1 and BRCA2 genes. BMN-673 has shown significant efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide works by inhibiting the activity of PARP enzymes, which play a crucial role in DNA repair pathways. When DNA is damaged, PARP enzymes are activated to repair the damage. In cancer cells with defects in DNA repair pathways, such as those caused by mutations in BRCA1 and BRCA2 genes, PARP inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to be highly selective for PARP enzymes, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells with defects in DNA repair pathways. In addition, 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer. 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has also been shown to have a favorable toxicity profile, with minimal side effects observed in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has several advantages for lab experiments, including its high selectivity for PARP enzymes, its ability to induce apoptosis in cancer cells with defects in DNA repair pathways, and its favorable toxicity profile. However, 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for the development of 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide and other PARP inhibitors. One area of focus is the identification of biomarkers that can predict response to PARP inhibition, which could help to personalize treatment for cancer patients. Another area of focus is the development of combination therapies that can enhance the efficacy of PARP inhibitors in various types of cancer. Finally, there is a need for further research to optimize the synthesis and formulation of PARP inhibitors, making them more accessible and cost-effective for cancer patients.

Scientific Research Applications

4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide is highly effective in killing cancer cells with defects in DNA repair pathways, such as those caused by mutations in BRCA1 and BRCA2 genes. 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer. Clinical trials are currently underway to evaluate the safety and efficacy of 4-(butylamino)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in the treatment of breast, ovarian, and other types of cancer.

properties

IUPAC Name

4-(butylamino)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-4-10-18-14-9-8-13(11-15(14)21(23)24)17(22)20-16-7-5-6-12(2)19-16/h5-9,11,18H,3-4,10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDKWVZBUPZJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.